molecular formula C16H17F2N3O2 B2910385 2,6-difluoro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide CAS No. 1788677-53-1

2,6-difluoro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide

Cat. No.: B2910385
CAS No.: 1788677-53-1
M. Wt: 321.328
InChI Key: MCUZWYLZQPMQHU-UHFFFAOYSA-N
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Description

2,6-difluoro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide ( 1788677-53-1) is a benzamide-based chemical compound with the molecular formula C16H17F2N3O2 and a molecular weight of 321.32 g/mol . This high-purity compound (≥90%) is intended for research applications, particularly in the field of antimicrobial and pharmaceutical development. The 2,6-difluoro benzamide scaffold is a chemotype of significant research interest, as related compounds have been extensively studied for their potential as antibacterial agents . Specifically, derivatives functionalized with heterocyclic groups, such as the oxan-4-ylmethyl-pyrazole moiety in this molecule, are investigated for their activity against Gram-negative bacteria . These compounds are known to target the essential cell division protein FtsZ, a promising mechanism of action for novel antibiotics; FtsZ inhibitors like these have been shown to disrupt bacterial cell division and polymerization of FtsZ in a concentration-dependent manner . Furthermore, structurally similar 2,6-difluoro benzamide compounds have also been developed and evaluated as potential positron emission tomography (PET) imaging agents for oncology research, indicating the versatility of this chemical class in therapeutic and diagnostic applications . Researchers can acquire this compound for their investigations, with available purities of 90% or higher . This product is For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2,6-difluoro-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O2/c17-13-2-1-3-14(18)15(13)16(22)20-12-8-19-21(10-12)9-11-4-6-23-7-5-11/h1-3,8,10-11H,4-7,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUZWYLZQPMQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Tetrahydropyran Moiety: The tetrahydropyran group can be introduced via a nucleophilic substitution reaction using a suitable leaving group.

    Formation of the Benzamide: The final step involves the coupling of the difluorobenzoyl chloride with the pyrazole derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoro positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,6-difluoro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

The following table summarizes key structural and functional differences between 2,6-difluoro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide and its analogues:

Compound Name / ID Pyrazole Substituent Benzamide Substituent Molecular Weight (g/mol) Key Properties/Activities Source/Reference
Target Compound Oxan-4-ylmethyl 2,6-Difluorophenyl ~323.3 (calculated) Hypothesized improved solubility due to oxan group; limited bioactivity data Synthesis inferred from methods in
GSK7975A (Compound 9) 4-Hydroxy-2-(trifluoromethyl)phenylmethyl 2,6-Difluorophenyl ~414.3 Synthesized via Pd/C-catalyzed hydrogenation; potential kinase inhibitor Experimental synthesis
Compound 8(g) 2,3-Dihydrobenzo[b][1,4]dioxin-7-yl 2,6-Difluorophenyl ~461.4 Melting point: 203–204°C; IR: 1658 cm⁻¹ (C=O stretch); NMR-confirmed structure Spectral data
Patent Compound (GPR139 Antagonist) Phenylimidazole derivative Varied Not reported Claimed as GPR139 antagonist for depression; pyrazole core critical for binding Patent literature

Key Findings and Analysis

Structural Impact on Physicochemical Properties

  • Compound 8(g), with a dihydrobenzo[d][1,4]dioxin substituent, exhibits higher molecular weight and melting point, suggesting reduced solubility .
  • Synthetic Accessibility : All analogues employ similar coupling strategies (e.g., benzamide formation via activated esters or Pd-mediated hydrogenation for deprotection) .

Bioactivity and Target Engagement

  • Kinase Inhibition : GSK7975A’s trifluoromethylphenyl group may enhance hydrophobic interactions with kinase ATP pockets, though explicit activity data are unreported .

Biological Activity

The compound 2,6-difluoro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide is a fluorinated benzamide derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the following structural features:

  • Benzamide core with two fluorine substituents at the 2 and 6 positions.
  • A pyrazole ring substituted with a tetrahydrofuran moiety.

Molecular Formula

The molecular formula of this compound is C14H15F2N3O3C_{14}H_{15}F_2N_3O_3.

IUPAC Name

The IUPAC name is This compound .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related fluorinated benzamides have shown enhanced activity against various bacterial strains. The presence of fluorine atoms is often correlated with increased lipophilicity and improved binding affinity to biological targets.

Case Study: FtsZ Inhibition

A study highlighted the role of fluorinated benzamides in inhibiting the FtsZ protein, which is crucial for bacterial cell division. The compound's difluorobenzamide motif allows for strong hydrophobic interactions with the FtsZ allosteric site, enhancing its antibacterial efficacy against strains such as Staphylococcus aureus .

Anticancer Activity

Fluorinated compounds have also been investigated for their anticancer properties. In a series of studies, derivatives similar to this compound were evaluated for antiproliferative activity against various cancer cell lines, including breast and colon cancer cells. The results indicated that these compounds could induce apoptosis in cancer cells through multiple mechanisms .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors. It may act as an inhibitor by binding to the active sites of target proteins, thereby modulating biochemical pathways involved in disease processes.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic route may include:

  • Formation of the pyrazole ring through the reaction of hydrazine with suitable diketones.
  • Introduction of the oxane moiety via nucleophilic substitution.
  • Final attachment of the benzamide group.

Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC (µg/mL)Reference
AntibacterialStaphylococcus aureus8
AnticancerBreast Cancer Cell Lines10 - 50
AntifungalVarious Fungal Strains32 - 128

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